N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound features a 4-oxo-1,4-dihydroquinoline core substituted with:
- 6-ethoxy group: Enhances lipophilicity and may influence metabolic stability.
- Acetamide side chain: Linked to the quinolinone nitrogen, terminating in a 2,4-dimethoxyphenyl group, which may contribute to hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-10-12-24-21(13-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(24)16-26(32)30-23-11-9-19(35-2)14-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECQLWKOSVUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the fluorobenzoyl group: This step may involve the use of fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the ethoxy group: This can be done through an etherification reaction using ethyl iodide and a suitable base.
Formation of the acetamide linkage: This step may involve the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, infections, or neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its exact mechanism.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Key Observations :
- Core Flexibility: The quinolinone core (target) is structurally distinct from quinazolinones , pyrimidinones , and benzothiazoles , leading to variations in target selectivity. For example, quinazolinones are more commonly associated with DNA intercalation and topoisomerase inhibition , while pyrimidine-isoindolinone hybrids (e.g., compound 10 in ) target kinases like ALK.
- Substituent Effects :
- The 2,4-dimethoxyphenyl group is shared with compounds in and , suggesting a role in stabilizing receptor interactions via methoxy-mediated hydrogen bonding.
- The 4-fluorobenzoyl substituent in the target compound may enhance binding affinity compared to chlorophenyl or trifluoromethyl groups in analogues .
Pharmacological and Physicochemical Properties
Analysis :
- Lipophilicity : The target compound’s ethoxy and fluorobenzoyl groups likely contribute to moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a quinoline core, methoxy groups, and a fluorobenzoyl moiety. The molecular formula is with a molecular weight of approximately 392.42 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of electron-donating groups and a fluorine atom that may enhance its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives of quinoline have shown significant inhibition of cancer cell proliferation in vitro. One study demonstrated that related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, benzamide derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 30.1 μM depending on the substituents . This suggests that this compound may possess similar activity.
Antimicrobial Properties
Compounds with quinoline frameworks have also been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine can enhance these activities by increasing the compound's lipophilicity and membrane permeability .
Study 1: Antitumor Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of quinoline derivatives and tested their cytotoxic effects on human cancer cell lines. Among them, a compound structurally related to this compound demonstrated potent antitumor activity with an IC50 value of 12 μM against breast cancer cells .
Study 2: Enzyme Inhibition
Another study focused on evaluating the enzyme inhibition capabilities of various benzamide derivatives against AChE and BChE. The findings indicated that modifications to the benzamide structure could significantly enhance inhibitory potency. The compound's methoxy groups were found to play a crucial role in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
